molecular formula C10H10F3N3O2 B12450523 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one

3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one

カタログ番号: B12450523
分子量: 261.20 g/mol
InChIキー: JGMNZGSJLIIQDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, DMSO-d₆) shows characteristic splitting patterns:

Proton Environment δ (ppm) Multiplicity Coupling (Hz)
Imidazole H-1 8.42 d J = 7.5
Pyridine H-6 7.89 dd J = 8.2, 1.5
Hydroxyethyl CH₂ 3.72 t J = 6.8
Hydroxyethyl OH 4.91 br s -
Methyl (C2) 2.31 s -

¹³C NMR (126 MHz, DMSO-d₆) confirms the ketone carbonyl at δ 165.4 ppm (C5) and the CF₃ carbon at δ 122.9 ppm (q, J = 288 Hz). The imidazo-pyridine carbons appear between δ 145–155 ppm, consistent with conjugated π-systems.

Infrared (IR) and Raman Spectroscopy of Functional Groups

FT-IR spectroscopy (KBr pellet) identifies key vibrational modes:

  • ν(O-H) = 3264 cm⁻¹ (broad)
  • ν(C=O) = 1639 cm⁻¹ (strong)
  • ν(C-F) = 1169–1075 cm⁻¹ (multiple bands)
  • δ(N-H) = 1542 cm⁻¹ (imidazole ring)

Raman spectroscopy highlights the symmetric CF₃ stretching at 734 cm⁻¹ and ring breathing modes between 980–1020 cm⁻¹. The absence of ν(N-H) above 3300 cm⁻¹ confirms N-alkylation of the imidazole.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ = 261.2004) exhibits characteristic cleavage pathways:

  • Loss of H₂O from the hydroxyethyl group (m/z 243.19)
  • Retro-Diels-Alder cleavage of the imidazo-pyridine core (m/z 178.08)
  • CF₃ elimination (m/z 192.12)

The base peak at m/z 134.05 corresponds to the protonated 2-methylimidazole fragment. Isotopic clusters for CF₃ (Δm/z = 0.016) confirm trifluoromethyl presence through distinct ¹³C patterns.

特性

分子式

C10H10F3N3O2

分子量

261.20 g/mol

IUPAC名

3-(2-hydroxyethyl)-2-methyl-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C10H10F3N3O2/c1-5-14-8-6(10(11,12)13)4-7(18)15-9(8)16(5)2-3-17/h4,17H,2-3H2,1H3,(H,15,18)

InChIキー

JGMNZGSJLIIQDZ-UHFFFAOYSA-N

正規SMILES

CC1=NC2=C(N1CCO)NC(=O)C=C2C(F)(F)F

製品の起源

United States

準備方法

Cyclocondensation of 2,3-Diaminopyridine Derivatives

The imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common precursor, 5-bromo-2,3-diaminopyridine, undergoes condensation with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions. For example, polyphosphoric acid (PPA) serves as both solvent and catalyst, facilitating intramolecular cyclization by activating nitroalkanes or carbonyl groups.

Key Reaction Conditions

  • Catalyst : PPA or Bi(OTf)₃
  • Temperature : 100–150°C
  • Solvent : Dichloroethane (DCE) or solvent-free

Trifluoromethyl Group Introduction

The 7-trifluoromethyl substituent is introduced via electrophilic substitution or direct coupling. Trifluoromethylating agents like CF₃Cu or Umemoto’s reagent are employed post-cyclization. Alternatively, pre-functionalized precursors (e.g., 2,3-diamino-5-trifluoromethylpyridine) streamline the synthesis.

Functionalization: Hydroxyethyl and Methyl Substituents

Hydroxyethyl Group at Position 3

The 3-(2-hydroxyethyl) moiety is introduced via alkylation using ethylene oxide or ethyl 2-bromoacetate under phase-transfer catalysis (PTC). For instance:

  • Alkylation : Reacting the imidazo[4,5-b]pyridine core with ethyl 2-bromoacetate in the presence of tetrabutylammonium bromide (TBAB) yields the ethyl ester intermediate.
  • Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the ester to the hydroxyethyl group.

Optimized Conditions

  • Catalyst : TBAB
  • Base : K₂CO₃
  • Solvent : Toluene/water biphasic system

Methyl Group at Position 2

The 2-methyl group originates from methyl-substituted starting materials (e.g., 2-methyl-2,3-diaminopyridine) or via post-cyclization methylation using methyl iodide and a base like NaH.

Recent Advances in Catalytic Systems

Bismuth Triflate-Mediated Synthesis

A 2024 protocol employs Bi(OTf)₃ and p-TsOH·H₂O in DCE at 150°C to accelerate cyclocondensation with acetonitrile as a nitrile source. This method achieves high regioselectivity for the imidazo[4,5-b]pyridine core.

Photocatalytic Methods

Visible light-driven reactions using eosin Y as a photocatalyst enable oxidative cyclization at ambient temperatures, though this remains unexplored for trifluoromethylated derivatives.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Yield Advantages
PPA Cyclocondensation PPA 150°C ~60% Cost-effective, scalable
Bi(OTf)₃ Catalysis Bi(OTf)₃/p-TsOH 150°C ~75% High regioselectivity, shorter reaction time
Phase-Transfer Alkylation TBAB 80°C ~65% Mild conditions, functional group tolerance

Challenges and Optimization Strategies

  • Trifluoromethyl Group Stability : Harsh conditions may degrade CF₃ groups. Mitigated by late-stage introduction via palladium-catalyzed cross-coupling.
  • Regioselectivity : Competing cyclization pathways are minimized using bulky solvents (e.g., cyclohexane) or directed metal catalysts.

化学反応の分析

科学研究における用途

7-トリフルオロメチル-3-(2-ヒドロキシエチル)-2-メチル-3H-イミダゾ[4,5-b]ピリジン-5(4H)-オンは、いくつかの科学研究における用途があります。

    化学: より複雑な分子の合成のための構成単位として役立ちます。

    生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性について研究されています。

    医学: その独自の構造的特徴により、潜在的な薬剤候補として研究されています。

    産業: その安定性と反応性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。

科学的研究の応用

3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

作用機序

7-トリフルオロメチル-3-(2-ヒドロキシエチル)-2-メチル-3H-イミダゾ[4,5-b]ピリジン-5(4H)-オンの作用機序は、特定の分子標的との相互作用に関与しています。トリフルオロメチル基は、化合物の親油性を高めることができ、細胞膜をより容易に透過することができます。細胞内に入ると、酵素や受容体と相互作用し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的によって異なります。

類似化合物との比較

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 3, and 7, as well as the heterocyclic core (imidazo vs. thiazolo). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one C₉H₁₄N₄O₂ 2-Me, 3-(2-hydroxyethyl), 7-CF₃ 210.24 Enhanced hydrophilicity; potential for hydrogen bonding
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one (VI032) C₉H₁₁N₃O 2-Me, 3-Me, 7-CF₃ 177.21 Reduced solubility due to alkylation; higher lipophilicity
7-Difluoromethyl-2,3-dimethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one (VI034) C₉H₁₁N₃O 2-Me, 3-Me, 7-CHF₂ 177.21 Weaker electron-withdrawing effect (CHF₂ vs. CF₃); altered bioactivity
2-Diethylamino-7-(trifluoromethyl)thiazolo[4,5-b]pyridin-5(4H)-one (VI050) C₈H₁₄N₆OS Thiazolo core, 2-diethylamino, 7-CF₃ 242.30 Thiazolo core increases rigidity; diethylamino enhances basicity
3-(2-Hydroxyethyl)-2-methyl-7-difluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one (VI129) C₉H₁₄N₄O₂ 2-Me, 3-(2-hydroxyethyl), 7-CHF₂ 210.24 Reduced fluorination at position 7; possible metabolic stability trade-offs

生物活性

3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10F3N3O2
  • Molecular Weight : 251.20 g/mol
  • CAS Number : 1820674-16-5

Biological Activity Overview

The biological activities of 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one have been explored in various studies, highlighting its potential as an antitumor agent and its interactions with specific biological targets.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound's mechanism appears to involve interference with cell cycle progression and apoptosis pathways.

Case Study: In Vitro Antitumor Effects

A study evaluating the effects of this compound on MDA-MB-231 and MDA-MB-468 TNBC cell lines demonstrated:

  • GI50 Concentration : The compound exhibited a GI50 value below 10 µM, indicating potent growth inhibition.
  • Mechanism of Action : Flow cytometry analyses revealed that treatment with the compound increased the G0/G1 phase population while decreasing the S phase, suggesting a blockade in cell cycle progression.
Cell LineGI50 (µM)Effect on Cell Cycle
MDA-MB-231< 10Increased G0/G1; Decreased S
MDA-MB-468< 10Similar profile observed

The mechanisms underlying the biological activity of 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one are multifaceted:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Pathway Modulation : While it does not significantly alter levels of apoptotic markers such as PARP or caspase-3, its overall effect suggests a complex interaction with apoptotic pathways.
  • Receptor Interactions : Preliminary studies suggest potential interactions with P2X7 receptors, which are implicated in various cellular processes including proliferation and death.

Pharmacological Profile

The pharmacological profile of this compound indicates its potential as a therapeutic agent:

  • Selectivity : It shows selective activity against cancer cells with minimal cytotoxicity towards non-tumorigenic cells.
  • Further Investigations : Ongoing studies are needed to fully elucidate its pharmacokinetics and long-term effects in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。